molecular formula C8H10O3 B1654307 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester CAS No. 21987-33-7

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester

Cat. No.: B1654307
CAS No.: 21987-33-7
M. Wt: 154.16 g/mol
InChI Key: OZONFNLDQRXRGI-UHFFFAOYSA-N
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Description

“7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester” is a chemical compound with the molecular formula C8H10O3 . It is also known by other names such as “methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate” and "methyl 7-oxa-5-norbornen-2-carboxylate" .


Synthesis Analysis

A simple and efficient method for the preparation of this compound involves a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate .


Molecular Structure Analysis

The molecular weight of this compound is 154.16 g/mol . The IUPAC name is “methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate” and its InChI is "InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3" .


Chemical Reactions Analysis

The base-induced opening of the oxygen bridge of these types of compounds has been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products .


Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 35.5 Ų and a rotatable bond count of 2 . It has no hydrogen bond donors but has 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Polymerization

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, is instrumental in the synthesis of various complex organic compounds. For instance, it has been used as a precursor for substrates in ring opening metathesis polymerization (ROMP), a type of chain-growth polymerization initiated by a catalyst (Schueller, Manning, & Kiessling, 1996)(Schueller, Manning, & Kiessling, 1996). This process is essential for creating polymers with specific properties, such as high strength or unique chemical resistance.

Chemical Synthesis

The compound has been used in the efficient synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid methyl ester through regioselective Diels-Alder reactions (Aragão et al., 2005)(Aragão et al., 2005). This showcases its role in producing highly specific and complex molecular structures which can have numerous applications in organic chemistry and material science.

Asymmetric Synthesis

The compound is also significant in the field of asymmetric synthesis. It has been used as a starting material for the enzymatic resolution of endo-7-oxabicyclo[2.2.1]hept-2-yl butyrates, leading to optically pure bicyclic alcohols and esters (Saf et al., 1988)(Saf et al., 1988). This is particularly important for the synthesis of biologically active compounds where the chirality of molecules can influence their biological activity.

Antimicrobial and Antioxidant Properties

Moreover, novel derivatives of 7-oxabicyclo[2.2.1]hept-5-en-2-yl have been synthesized and screened for their antibacterial and antioxidant activities (Dhanapal et al., 2013)(Dhanapal et al., 2013). This suggests potential applications in developing new pharmaceuticals or preservatives.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, it’s worth noting that 7-Oxabicyclo[2.2.1]hept-5-ene derivatives are important intermediates in various chemical reactions .

Properties

IUPAC Name

methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZONFNLDQRXRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C=CC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483460
Record name methyl 7-oxa-5-norbornen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21987-33-7
Record name methyl 7-oxa-5-norbornen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4.5 g (0,033 Mol) AlCl3 are added to 100 g (1 Mol) ethylacrylate and dissolved with stirring. 68 g (1 Mol) furane is then added drop-wise, during cooling to 20° to 25° C. After one hour, the exothermic reaction is terminated, followed by stirring for one hour at 25° C. and 30 g water is added. The organic phase is separated. First, the non-converted furane and ethylacrylate is distilled off under a pressure of 10 Torr. The 2-carbomethoxy-7-oxabicyclo(2.2.1)hept-5-ene boils at 60° C. and is obtained in a yield of 67.2 g (40% theoretical).
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1290 g (15 Mol) methylacrylate is prepared and 67.5 g (0.5 Mol) AlCl3 added thereto and dissolved with stirring. At 20° to 25° C., 1050 g (15.4 Mol) furane is added drop-wise during cooling. The temperature is maintained at 20° C. until the exothermic reaction is finished, after which stirring is continued for a further hour at 20° C. and then for 3 hours at 10° C. 300 g water is then added, the organic phase separated, and the unconverted furane and the methylacrylate distilled off under a pressure of 10 Torr and at a bath temperature of 60° C. in a rotary evaporator. Finally, the vacuum is lowered to 1 Torr and further volatile components drawn off. The crude product is passed to a thin-film evaporator under a vacuum of 1 Torr and a thermostatically controlled temperature of 95° C. A distillation temperature of approximately 70° C. is used. The 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene is obtained in a yield of 1060 g (45.9% theoretical).
Quantity
1050 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
67.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 93.0 g (1.37 mmol) of furan and 0.50 g (8.6 mmol) of propylene oxide was added 47.0 g (0.52 mmol) acryloyl chloride at ambient temperature. The mixture was stirred under a nitrogen atmosphere for tree days in the dark. The mixture was then added to a solution of 45.0 ml (0.556 mol) pyridine and 45.0 ml of methanol in 100 ml methylene chloride at 0° C. The mixture was warmed to ambient temperature after the addition was complete. After 1 hour, water was added to the mixture and the layers were separated. The aqueous layer was extracted two times with methylene chloride. The combined organic layers were washed with water, brine and dried over magnesium sulfate and concentrated in vacuo to yield 66.3 g of dark oil containing a 2:1 ratio of exo:endo isomers. Flash chromatography of 4.0 g in 20:1 hexanes:ethyl acetate on 320 g of silica gel separated the endo and exo isomers.
Name
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
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7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
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7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
Reactant of Route 6
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester

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